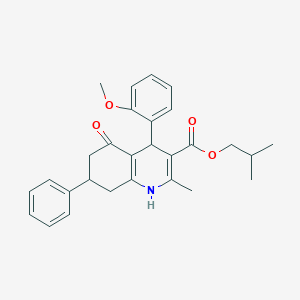

2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

描述

The compound 2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

- A 1,4,5,6,7,8-hexahydroquinoline core, which confers conformational flexibility due to its partially saturated bicyclic structure.

- A 2-methylpropyl ester group at the 3-position, enhancing lipophilicity.

- Substituents at the 4-position (2-methoxyphenyl) and 7-position (phenyl), influencing electronic and steric properties.

This structural framework is common in medicinal chemistry, particularly for compounds with calcium channel modulation, antimicrobial, or fungicidal activities .

属性

分子式 |

C28H31NO4 |

|---|---|

分子量 |

445.5 g/mol |

IUPAC 名称 |

2-methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H31NO4/c1-17(2)16-33-28(31)25-18(3)29-22-14-20(19-10-6-5-7-11-19)15-23(30)27(22)26(25)21-12-8-9-13-24(21)32-4/h5-13,17,20,26,29H,14-16H2,1-4H3 |

InChI 键 |

LYBMJVAFISFUSN-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C(=O)OCC(C)C |

产品来源 |

United States |

准备方法

合成路线及反应条件

2-甲基丙基4-(2-甲氧基苯基)-2-甲基-5-氧代-7-苯基-1,4,5,6,7,8-六氢喹啉-3-羧酸酯的合成通常涉及多步有机反应。一种常见的方法包括在酸性或碱性条件下,将适当的醛、酮和酯缩合。反应条件通常需要控制温度并使用催化剂,以确保高产率和纯度。

工业生产方法

在工业环境中,这种化合物的生产可能涉及大型间歇反应器,在其中将反应物在受控条件下混合和加热。连续流反应器的使用也可以提高效率和可扩展性。重结晶或色谱等纯化步骤对于获得具有高纯度的所需产物至关重要。

化学反应分析

反应类型

2-甲基丙基4-(2-甲氧基苯基)-2-甲基-5-氧代-7-苯基-1,4,5,6,7,8-六氢喹啉-3-羧酸酯可以进行多种化学反应,包括:

氧化: 该反应可以引入额外的官能团或修饰现有的官能团。

还原: 这可用于还原酮或分子中的其他官能团。

取代: 亲电或亲核取代反应可以修饰芳香环或分子的其他部分。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及根据所需取代反应的不同而不同的各种亲核试剂或亲电试剂。温度、溶剂和 pH 等反应条件经过精心控制,以实现所需的转化。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而取代反应可能会在芳香环上引入新的官能团。

科学研究应用

2-甲基丙基4-(2-甲氧基苯基)-2-甲基-5-氧代-7-苯基-1,4,5,6,7,8-六氢喹啉-3-羧酸酯在科学研究中有多种应用:

化学: 它被用作有机合成中的构建单元,以创建更复杂的分子。

生物学: 该化合物可用于与酶相互作用和代谢途径相关的研究。

工业: 它可用于生产具有特定性能的先进材料。

作用机制

2-甲基丙基4-(2-甲氧基苯基)-2-甲基-5-氧代-7-苯基-1,4,5,6,7,8-六氢喹啉-3-羧酸酯发挥作用的机制涉及与各种分子靶标的相互作用。这些可能包括酶、受体或其他蛋白质。参与的途径可能因具体应用和化合物使用时的生物学背景而异。

相似化合物的比较

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogues:

Key Observations:

Methyl and ethyl esters enhance polarity, favoring solubility in polar solvents.

Substituent Effects: Hydroxyl groups (e.g., 3-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl ) introduce hydrogen-bonding sites, which may improve crystal packing stability and intermolecular interactions .

7-Position Substitution :

- The phenyl group at the 7-position (target, ) adds steric bulk, which may influence binding to biological targets compared to unsubstituted analogues .

生物活性

The compound 2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as "the compound" hereafter) belongs to the class of hexahydroquinoline derivatives. These compounds are of significant interest due to their diverse biological activities including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

- Molecular Formula : C26H31NO4

- Molecular Weight : 425.54 g/mol

- IUPAC Name : 2-Methylpropyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage.

- Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Activity

Studies have demonstrated that the compound exhibits significant anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound.

Antioxidant Properties

The antioxidant capacity was evaluated using DPPH and ABTS assays, revealing that the compound effectively scavenged free radicals. This suggests its potential utility in preventing oxidative stress-related diseases.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) showed dose-dependent cytotoxic effects. The IC50 values were determined to be in the micromolar range, indicating significant efficacy.

Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on inflammatory markers | Significant reduction in TNF-alpha and IL-6 levels |

| Study B | DPPH and ABTS assays for antioxidant activity | High radical scavenging activity with IC50 values of 20 µM |

| Study C | Cytotoxicity assays on cancer cell lines | IC50 values of 15 µM for MCF-7 and 18 µM for HCT116 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。